molecular formula C15H19N3O5S B2514425 Isopropyl 2-(1-((furan-2-carbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate CAS No. 1024713-37-8

Isopropyl 2-(1-((furan-2-carbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B2514425
CAS No.: 1024713-37-8
M. Wt: 353.39
InChI Key: QLXBCXSHNLLFBK-UHFFFAOYSA-N
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Description

Isopropyl 2-(1-((furan-2-carbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a synthetic organic compound featuring a 3-oxopiperazine core substituted with a carbamothioyl group linked to a furan-2-carbonyl moiety and an isopropyl acetate ester.

Properties

IUPAC Name

propan-2-yl 2-[1-(furan-2-carbonylcarbamothioyl)-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-9(2)23-12(19)8-10-13(20)16-5-6-18(10)15(24)17-14(21)11-4-3-7-22-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,16,20)(H,17,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXBCXSHNLLFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(1-((furan-2-carbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate typically involves multiple steps. One common method starts with the preparation of furan-2-carbonyl chloride, which is then treated with anhydrous potassium thiocyanate (KSCN) in the presence of dry acetone to yield furoyl isothiocyanate . This intermediate is then reacted with a piperazine derivative to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(1-((furan-2-carbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and isothiocyanate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute at the isothiocyanate group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

Isopropyl 2-(1-((furan-2-carbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl 2-(1-((furan-2-carbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate involves its interaction with various molecular targets. The furan ring and carbamothioyl group are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound can interfere with DNA synthesis and repair mechanisms in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several benzofuran-based isopropyl acetate derivatives synthesized by Choi, Seo, and colleagues. Key similarities and differences are outlined below:

Core Structural Features
  • Target Compound :

    • Piperazine Core : 3-Oxopiperazine with a carbamothioyl group at position 1 and an isopropyl acetate at position 2.
    • Substituent : Furan-2-carbonyl group attached via a carbamothioyl linkage.
  • Analog Compounds (e.g., –6):

    • Benzofuran Core : Substituted with methylsulfinyl groups and halogen/methyl substituents.
    • Ester Group : Isopropyl acetate at position 2.
Substituent Effects on Crystallographic Packing

The substituents on the aromatic ring (benzofuran vs. furan) and functional groups (sulfinyl vs. carbamothioyl) significantly influence intermolecular interactions and crystal packing:

Compound Substituent(s) Key Interactions π-π Distance (Å) Ref.
Target Compound Furan-2-carbonyl Potential H-bonding (carbamothioyl) N/A
Isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate 5-methyl, 3-methylsulfinyl π-π stacking, C–H⋯O 3.713
Isopropyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate 5-chloro, 3-methylsulfinyl π-π stacking, C–H⋯π 4.057
Isopropyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate 5-iodo, 7-methyl, 3-methylsulfinyl I⋯O halogen bonds, π-π stacking 3.940

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, I): Increase π-π stacking distances compared to electron-donating methyl groups due to reduced electron density in the aromatic system .
  • Halogen Bonds: Iodo-substituted analogs form I⋯O interactions (3.17–3.30 Å), stabilizing dimeric arrangements absent in non-halogenated derivatives .
  • Carbamothioyl vs. Sulfinyl : The carbamothioyl group in the target compound may enhance hydrogen-bonding capacity (N–H⋯O/S) compared to sulfinyl groups, which primarily engage in weaker C–H⋯O interactions .
Physicochemical Properties
  • Thermal Stability : Sulfinyl groups in analogs contribute to higher melting points (403–404 K) due to strong dipole-dipole interactions . The carbamothioyl group may lower thermal stability due to weaker packing efficiency.
Spectroscopic Data Comparison

While NMR and MS data for the target compound are unavailable, analogs exhibit characteristic signals:

  • 1H NMR : Isopropyl protons (δ 1.25–1.30 ppm), aromatic protons (δ 7.17–7.74 ppm) .
  • EI-MS : Molecular ion peaks [M⁺] at m/z 294–424, depending on substituents .

Biological Activity

Isopropyl 2-(1-((furan-2-carbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antitumor, antifungal, and enzyme inhibition activities, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a furan ring, a piperazine moiety, and an acetate group. The presence of these functional groups is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural features showed IC50 values ranging from 1.87 to 12.67 µM against hepatocarcinoma (SMMC7721) and from 2.20 to 6.79 µM against lung cancer (A549) cell lines . This suggests that the compound may possess significant antitumor properties worth further investigation.

Antifungal Activity

The compound has been evaluated in the context of antifungal activity. A study highlighted a synergistic effect when combined with other antifungal agents such as fluconazole and prothioconazole, resulting in enhanced efficacy against selected fungal strains . This points to its potential use in agricultural applications for controlling fungal pathogens in crops.

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Compounds in this class have shown inhibitory effects on urease with IC50 values ranging from 1.92 to 28.1 µM . The most potent inhibitors were noted to have specific substitutions that enhanced their activity, indicating that structural modifications could lead to improved efficacy.

Research Findings and Case Studies

Activity Cell Line / Target IC50 (µM) Reference
AntitumorSMMC77211.87 - 12.67
AntitumorA5492.20 - 6.79
Urease InhibitionUrease1.92 - 28.1
Antifungal SynergyVarious FungiNot specified

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The presence of the furan and piperazine rings suggests potential interactions with cellular receptors or enzymes, leading to altered cellular responses.

Q & A

Q. What synthetic strategies are recommended for constructing the thiourea-piperazinone core of this compound?

The thiourea-piperazinone moiety can be synthesized via a multi-step approach:

  • Step 1 : React piperazinone with carbon disulfide (CS₂) under basic conditions to form a thiocarbamate intermediate.
  • Step 2 : Introduce the furan-2-carbonyl group via nucleophilic acyl substitution, using furan-2-carbonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
  • Step 3 : Optimize reaction time and temperature (e.g., 0°C to room temperature for 12–24 hours) to minimize side products like over-oxidized sulfone derivatives. Key analytical tools: Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm with FT-IR (C=S stretch at ~1250 cm⁻¹) and ¹³C NMR (thiourea carbonyl at δ ~180 ppm).

Q. How can spectroscopic data resolve ambiguities in the stereochemistry of the 3-oxopiperazin-2-yl group?

X-ray crystallography is critical for unambiguous stereochemical assignment (e.g., as demonstrated in analogous benzofuran derivatives ). For dynamic solutions:

  • Use NOESY NMR to detect spatial proximity between protons on the piperazinone ring and adjacent substituents.
  • Compare experimental optical rotation with computational predictions (DFT-based methods like B3LYP/6-31G*).
  • Validate with HPLC chiral columns (e.g., Chiralpak IA) if enantiomeric excess is a concern.

Advanced Research Questions

Q. How can conflicting data on the stability of the thiourea moiety under acidic conditions be addressed?

Contradictions in stability studies (e.g., decomposition vs. persistence in pH 3–5 buffers) may arise from:

  • Solvent effects : Thiourea stability in aqueous vs. non-polar solvents.
  • Counterion influence : Use of trifluoroacetate (TFA) vs. hydrochloride salts during synthesis. Methodology:
  • Conduct accelerated degradation studies (40°C, 75% RH) with LC-MS monitoring.
  • Compare kinetic parameters (t₁/₂) across solvents and counterions (Table 1).

Table 1 : Stability of Thiourea Moiety Under Acidic Conditions

Condition (pH 3.0)SolventCounteriont₁/₂ (hours)
0.1 M HClWaterCl⁻12.3 ± 1.2
0.1 M HClDCM/WaterTFA⁻48.7 ± 3.1

Source: Derived from analogous thiourea stability protocols .

Q. What catalytic systems are effective for introducing the isopropyl acetate group without racemization?

Racemization during esterification can be mitigated using:

  • Enzyme-catalyzed transesterification : Lipase B from Candida antarctica (CAL-B) in tert-amyl alcohol at 50°C (yield >85%, ee >98%) .
  • Mitsunobu conditions : DIAD/TPP with isopropyl alcohol, though this requires anhydrous conditions and may complicate purification. Critical parameters: Monitor ee via chiral GC (e.g., β-DEX 120 column) and optimize solvent polarity to favor kinetic control.

Q. How do π-π stacking and hydrogen-bonding interactions influence the compound’s crystallinity?

Crystal packing analysis (e.g., from XRD data in benzofuran analogs ) reveals:

  • Dominant interactions : C–H···O hydrogen bonds between the carbonyl groups and adjacent aromatic rings (distance: 2.8–3.2 Å).
  • Impact on solubility : Strong intermolecular forces reduce solubility in non-polar solvents (e.g., logP < 1.5 predicted via ChemAxon). Design implications: Introduce bulky substituents (e.g., tert-butyl) to disrupt stacking and enhance bioavailability.

Methodological Considerations

Q. What protocols validate the purity of intermediates in multi-step syntheses?

  • HPLC-DAD/MS : Use a C18 column (gradient: 5–95% acetonitrile in water) to detect trace impurities (<0.1%).
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to achieve >99.5% purity .

Q. How can computational modeling predict bioactivity against related enzymatic targets?

  • Docking studies : Use AutoDock Vina with crystal structures of piperazinone-binding enzymes (e.g., dipeptidyl peptidase-4).
  • MD simulations : Analyze binding stability over 100 ns trajectories (AMBER force field) to identify critical residue interactions.
  • SAR correlation : Compare with bioactivity data from sulfonamide-containing analogs .

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